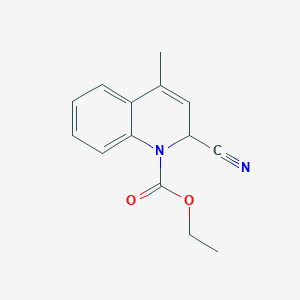
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is an organic compound with a complex structure that includes a quinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester typically involves multiple steps. One common method starts with the condensation of cyanoacetic acid ethyl ester with a suitable aldehyde or ketone in the presence of a base such as sodium hydride. This reaction forms an intermediate that undergoes cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyano group to an amine group.
Substitution: This can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophile, while the quinoline ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-methylbiphenyl: Similar in structure but lacks the quinoline ring.
3-Cyano-5-methylhexanoic acid ethyl ester: Similar in having a cyano and ester group but differs in the carbon backbone
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-cyano-4-methyl-, ethyl ester is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science for creating compounds with unique electronic properties .
Properties
CAS No. |
54124-36-6 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-cyano-4-methyl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-11(9-15)8-10(2)12-6-4-5-7-13(12)16/h4-8,11H,3H2,1-2H3 |
InChI Key |
KFSMPSFDAUTTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=C(C2=CC=CC=C21)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















